

# Technical Support Center: lncRNA Extraction from FFPE Samples

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low yields during long non-coding RNA (lncRNA) extraction from formalin-fixed, paraffin-embedded (FFPE) tissue samples.

## Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low lncRNA yield from FFPE samples?

A1: Low lncRNA yield from FFPE tissues is a common issue stemming from several factors inherent to the tissue preservation process. Formalin fixation leads to chemical modification and cross-linking of RNA with proteins, as well as RNA fragmentation.<sup>[1][2]</sup> The age of the FFPE block and storage conditions also play a crucial role, with older blocks and suboptimal storage leading to further RNA degradation.<sup>[1][3][4]</sup> Additionally, inefficiencies in the extraction protocol, such as incomplete deparaffinization or insufficient proteinase K digestion, can significantly reduce yield.<sup>[5][6]</sup>

Q2: How does the age of the FFPE block affect lncRNA yield?

A2: The duration of storage of FFPE blocks can negatively impact RNA quality and yield.<sup>[1][3][4]</sup> Over time, RNA becomes progressively more fragmented, making it challenging to isolate long transcripts like lncRNAs.<sup>[1]</sup> Studies have shown a negative correlation between the age of the FFPE sample and the integrity of the extracted RNA.<sup>[7][8]</sup> However, successful extractions can still be achieved from older blocks (even those stored for over 10 years) if the initial fixation and processing were optimal.<sup>[7]</sup>

Q3: Can I use standard RNA extraction kits for lncRNA from FFPE samples?

A3: While some standard RNA extraction kits may yield some lncRNA, it is highly recommended to use kits specifically designed for FFPE samples.<sup>[9][10]</sup> These kits include reagents and protocols optimized to reverse formaldehyde cross-linking and to efficiently lyse FFPE tissues, which is critical for maximizing the recovery of fragmented and modified RNA, including lncRNAs.<sup>[10][11]</sup>

Q4: What is a realistic expectation for lncRNA yield from FFPE tissue?

A4: The expected yield of total RNA from FFPE samples can vary widely depending on the tissue type, the size of the tissue section, the age of the block, and the extraction method used.<sup>[5][12]</sup> Total RNA yields can range from nanograms to micrograms.<sup>[5][6]</sup> lncRNAs constitute a small fraction of the total RNA pool, and their yields will be correspondingly lower. It is important to have realistic expectations and to quantify the extracted RNA using a sensitive method like a fluorometer.

Q5: How can I assess the quality of my extracted lncRNA?

A5: Due to the inherent fragmentation of RNA from FFPE samples, traditional RNA quality metrics like the RNA Integrity Number (RIN) are often not informative and typically yield low scores.<sup>[13][14]</sup> A more relevant metric for FFPE-derived RNA is the DV200 value, which represents the percentage of RNA fragments greater than 200 nucleotides in length.<sup>[13][14]</sup> A higher DV200 value is generally indicative of better quality RNA for downstream applications. This can be assessed using microfluidic electrophoresis systems.

## Troubleshooting Guide: Low lncRNA Yield

This guide addresses specific issues that can lead to low lncRNA yield and provides potential solutions.

Problem	Potential Cause	Recommended Solution
Very low or no RNA pellet after precipitation	Incomplete deparaffinization	Ensure complete removal of paraffin by using fresh xylene and performing an adequate number of washes. Consider extending the incubation time in xylene. <a href="#">[12]</a> <a href="#">[15]</a>
Inefficient tissue lysis	Extend the proteinase K digestion time (e.g., overnight) and ensure the digestion temperature is optimal (typically 55-60°C). <a href="#">[5]</a> <a href="#">[6]</a> Consider increasing the amount of proteinase K. <a href="#">[16]</a>	
Starting with too little tissue	Increase the amount of starting material by using more or thicker tissue sections. Note that thicker sections may require longer digestion times. <a href="#">[17]</a>	
Low A260/280 ratio (<1.8)	Protein contamination	Ensure complete proteinase K digestion. During phase separation (if using a phenol-based method), be careful not to transfer any of the interphase. Include additional wash steps in your purification protocol.
Low A260/230 ratio (<1.8)	Contamination with residual solvents or salts	Ensure all ethanol from wash steps is completely removed before elution. If using a column-based kit, make sure the column is not overloaded.

RNA appears degraded with no visible high molecular weight bands	Poor quality of the FFPE block (e.g., prolonged fixation, improper storage)	While you cannot reverse severe degradation, optimizing the extraction protocol to recover all usable fragments is key. Use a kit designed for fragmented RNA. For downstream analysis, design assays that target shorter amplicons. <a href="#">[18]</a>
RNase contamination	Use RNase-free reagents and consumables. Work in a clean environment and wear gloves at all times. <a href="#">[4]</a>	
Yield is sufficient, but downstream applications (e.g., RT-qPCR) fail	Presence of PCR inhibitors from the FFPE process	Use a purification kit that is effective at removing inhibitors. Consider an additional clean-up step for the extracted RNA.
Inefficient reverse transcription	Due to RNA fragmentation, oligo(dT) primers are not recommended for reverse transcription of FFPE-derived RNA. Use random primers or gene-specific primers instead. <a href="#">[19]</a>	

## Quantitative Data Summary

The following table summarizes expected total RNA yields from FFPE tissues based on various extraction kits and conditions. Specific quantitative data for lncRNA yield is limited in the literature; however, the yield of total RNA can serve as an indicator of the overall efficiency of the extraction.

Extraction Kit/Method	Tissue Type	Input Amount	Average Total RNA Yield	Reference
Ambion RecoverAll Kit	Breast Cancer	10 µm section	Consistently highest yield compared to 4 other kits	[2]
Roche High Pure RNA Kit	Breast Cancer	Not specified	Variable, up to 9 µg	[5][6]
Qiagen RNeasy FFPE Kit	Breast Cancer	Not specified	Variable, up to 9 µg	[5][6]
Optimized Protocol	Archival FFPE tissue	1 µm section	4.5 to 5.5 pg	[20]
TRI Reagent Protocol	Oral Squamous Cell Carcinoma	Not specified	308.7 ± 227.1 ng/µl	[7]

## Experimental Protocols

### Deparaffinization of FFPE Tissue Sections

This protocol describes the removal of paraffin from FFPE tissue sections, a critical first step for successful RNA extraction.

Materials:

- FFPE tissue sections on slides or as scrolls
- Xylene (histological grade)
- Ethanol (100%, 95%, 70%)
- Nuclease-free microcentrifuge tubes
- Microcentrifuge
- Vortexer

**Procedure:**

- Place 1-4 sections (10-20  $\mu\text{m}$  thick) into a 1.5 ml nuclease-free microcentrifuge tube.
- Add 1 ml of xylene to the tube.
- Vortex vigorously for 30 seconds and incubate at room temperature for 5-10 minutes to dissolve the paraffin.
- Centrifuge at maximum speed (e.g., 14,000 x g) for 2 minutes.[\[12\]](#)
- Carefully remove the supernatant without disturbing the tissue pellet.
- Add 1 ml of 100% ethanol to wash the pellet. Vortex briefly.
- Centrifuge at maximum speed for 2 minutes. Remove the supernatant.
- Repeat the 100% ethanol wash (steps 6-7).
- Wash the pellet with 1 ml of 95% ethanol, vortex, centrifuge, and remove the supernatant.
- Wash the pellet with 1 ml of 70% ethanol, vortex, centrifuge, and remove the supernatant.
- After the final wash, carefully remove all residual ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry the pellet. The tissue is now ready for proteinase K digestion.[\[12\]](#)  
[\[21\]](#)

## Proteinase K Digestion

This step is crucial for digesting proteins and releasing nucleic acids from the tissue.

**Materials:**

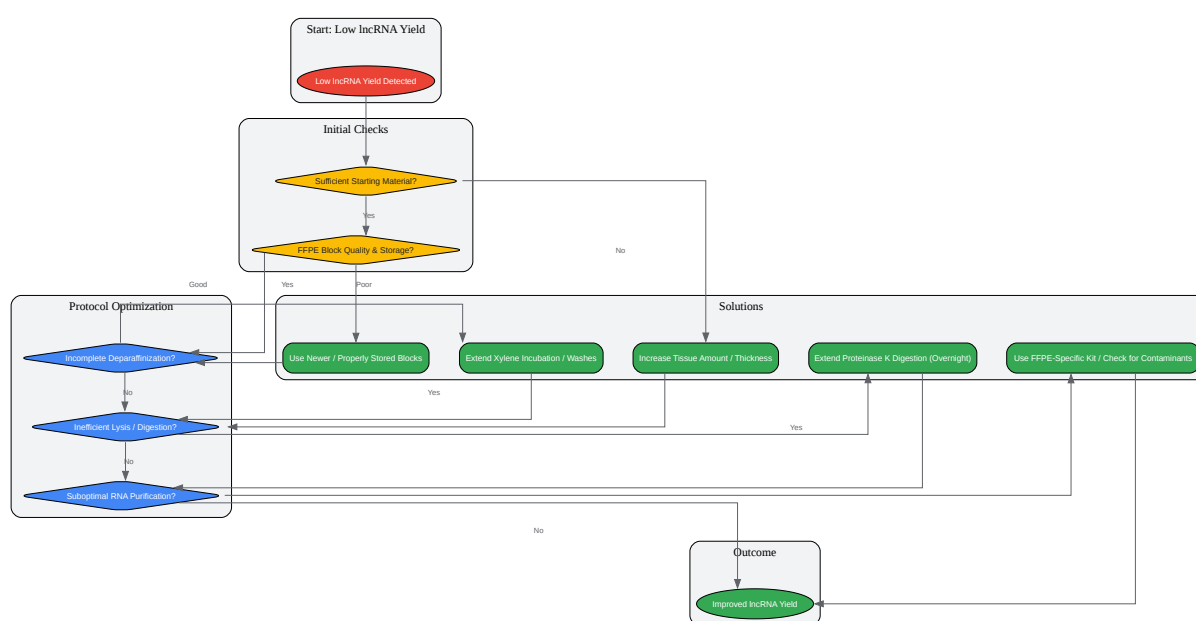
- Deparaffinized tissue pellet
- Digestion Buffer (provided with most FFPE RNA extraction kits)
- Proteinase K

- Heating block or water bath

#### Procedure:

- Prepare the proteinase K digestion master mix according to the manufacturer's instructions of your chosen FFPE RNA extraction kit.
- Resuspend the deparaffinized tissue pellet in the digestion buffer containing proteinase K.
- Incubate the sample at the recommended temperature, typically 55-60°C, for the recommended time. For low-yield samples, extending the incubation time to overnight can significantly improve the yield.[\[5\]](#)[\[6\]](#)
- After digestion, proceed with the protocol for reversing formaldehyde cross-linking, which often involves a higher temperature incubation (e.g., 80°C for 15 minutes), as specified by your kit's protocol.[\[21\]](#)

## Visualizations



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Caption: Troubleshooting workflow for low lncRNA yield from FFPE samples.



This diagram outlines a logical progression for troubleshooting low lncRNA yield, starting from initial checks of the sample material to optimization of key protocol steps.

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